2-Chloro-5-(3,5-dichlorophenyl)phenol
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Overview
Description
2-Chloro-5-(3,5-dichlorophenyl)phenol is a chlorinated derivative of phenol. This compound is characterized by the presence of three chlorine atoms attached to a phenolic structure. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3,5-dichlorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of phenol derivatives under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination at the desired positions on the phenolic ring .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(3,5-dichlorophenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or alter the phenolic structure.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can result in various phenolic derivatives .
Scientific Research Applications
2-Chloro-5-(3,5-dichlorophenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dichlorophenyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to specific sites on proteins or other biomolecules. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Comparison: 2-Chloro-5-(3,5-dichlorophenyl)phenol is unique due to the specific arrangement of chlorine atoms on the phenolic ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other dichlorophenols may not be able to fulfill .
Properties
IUPAC Name |
2-chloro-5-(3,5-dichlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKISVSVIOLKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686102 |
Source
|
Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-48-5 |
Source
|
Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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